N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide is a heterocyclic compound featuring a bicyclic methanopyrido-diazocin core fused with a sulfonyl-linked phenylacetamide moiety. This structure combines a rigid nitrogen-containing bicyclic system with a sulfonamide group, which is often associated with bioactivity in medicinal chemistry. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and sulfonation, as observed in analogous compounds .
Properties
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)20-16-5-7-17(8-6-16)27(25,26)21-10-14-9-15(12-21)18-3-2-4-19(24)22(18)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKOJZUWFLDRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazocin ring system, sulfonylation, and acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound’s methanopyrido-diazocin core distinguishes it from other heterocyclic systems. Below is a structural comparison with key analogs:
Notes:
- The benzodiazepine core in 11f offers conformational flexibility, contrasting with the rigid bicyclic system of the target compound.
Physicochemical Properties
Biological Activity
N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a complex bicyclic system with a sulfonamide group which is known to enhance biological activity through various mechanisms. The IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 423.49 g/mol.
Research indicates that compounds similar to this compound may act as inhibitors of diguanylate cyclases (DGCs), enzymes that play a crucial role in bacterial signaling and biofilm formation. By inhibiting DGCs, these compounds can alter bacterial motility and biofilm development .
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of related compounds. For instance:
- Inhibition of Biofilm Formation : Compounds that inhibit DGCs have been shown to reduce biofilm formation in various bacterial species such as Pseudomonas aeruginosa and Escherichia coli. This reduction is significant for treating chronic infections where biofilms are prevalent .
Anticancer Activity
There is emerging evidence suggesting that compounds in this class may exhibit anticancer properties:
- Cell Cycle Regulation : Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression. For example, compounds targeting DGCs have been linked to decreased proliferation rates in tumor cell lines .
Case Studies
Several case studies illustrate the biological activity of this compound:
| Study Reference | Findings |
|---|---|
| Ross et al., 1987 | Identified DGC inhibitors affecting bacterial lifestyle transitions between planktonic and biofilm states. |
| Caly et al., 2015 | Demonstrated the role of c-di-GMP signaling in regulating virulence factors in bacteria. |
| Kim et al., 2018 | Showed that DGC inhibition leads to reduced synthesis of extracellular polysaccharides (EPS), crucial for biofilm stability. |
Q & A
Q. Why does the compound degrade during HPLC analysis, and how to mitigate this?
- Root Cause : Acidic/basic mobile phases or high temperatures may hydrolyze the sulfonamide bond.
- Solution : Use neutral buffers (e.g., ammonium acetate) and lower column temperatures (25°C) .
Q. How to address low yields in the final acetamide coupling step?
- Optimization :
- Replace EDCl/HOBt with DCC/DMAP for better activation.
- Increase reaction time (24–48 hrs) under inert atmosphere .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
